Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-
CAS No.: 81257-95-6
Cat. No.: VC17114395
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81257-95-6 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |
| Standard InChI | InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |
| Standard InChI Key | IBUDEGUREFQMAE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole, reflects its bicyclic structure comprising a pyran ring fused to an indole moiety. Key features include:
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Methoxy group at C5: Enhances electron density and steric effects, influencing reactivity and binding interactions.
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Tetrahydro configuration: Partial saturation of the pyran ring reduces strain, improving stability compared to fully aromatic analogs.
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Canonical SMILES: COC1=C2C(=C3C(=C1)C=CN3)CCCO2, illustrating the connectivity of substituents.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 81257-95-6 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-Methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |
| Standard InChI Key | IBUDEGUREFQMAE-UHFFFAOYSA-N |
Synthesis Methods
Bischler-Möhlau and Pechmann Condensation
A tandem Bischler-Möhlau reaction followed by Pechmann condensation is a common route for synthesizing pyrano[2,3-g]indole derivatives . In this approach:
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Bischler-Möhlau Reaction: 3-Aminophenol reacts with benzoin to form hydroxyindole intermediates.
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Pechmann Condensation: β-Ketoesters cyclize with hydroxyindoles under acidic conditions, yielding the pyranoindole core .
This method achieves moderate yields (40–60%) but requires precise temperature control to avoid side reactions .
Table 2: Comparative Synthesis Strategies
| Method | Key Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Bischler-Möhlau/Pechmann | Benzoin, β-ketoesters | 40–60 | Sensitivity to pH/temperature |
| Pictet-Spengler | Aldehydes, amines | 50–70 | Requires directing groups |
Biological Activities
Enzyme Inhibition and Receptor Modulation
The compound’s tetrahydro configuration and methoxy group facilitate interactions with enzymatic active sites and receptors. Preliminary studies suggest:
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Serotonin receptor modulation: Structural similarity to tryptamine derivatives enables partial agonism at 5-HT₁A and 5-HT₂ receptors .
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Antimicrobial activity: Analogous pyranoindoles exhibit moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) .
Photophysical Properties
Fluorescence and Stokes Shift
Pyrano[2,3-g]indoles exhibit large Stokes shifts (9,000–15,000 cm⁻¹) and quantum yields of 30–89%, making them candidates for fluorescent probes . The methoxy group at C5 enhances electron donation, red-shifting absorption maxima to 350–400 nm .
Solvatochromism
Positive solvatochromism is observed in polar solvents, with emission wavelengths shifting from 450 nm (hexane) to 520 nm (methanol) . This behavior aligns with the Lippert-Mataga equation, indicating dipole moment changes upon excitation .
Table 3: Photophysical Parameters in Selected Solvents
| Solvent | λₐbs (nm) | λₑₘ (nm) | Quantum Yield (%) |
|---|---|---|---|
| Hexane | 350 | 450 | 45 |
| Acetonitrile | 370 | 490 | 68 |
| Methanol | 380 | 520 | 72 |
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
High quantum yields and tunable emission profiles make pyrano[2,3-g]indoles viable emitters for OLEDs. Prototype devices using analogous compounds achieve luminance efficiencies of 12 cd/A .
Photocatalysis
The compound’s extended π-system facilitates light-driven redox reactions. In preliminary tests, it mediated methylene blue degradation under visible light with 85% efficiency over 2 hours .
Research Challenges and Future Directions
Stability Issues
The pyran ring’s susceptibility to acid-catalyzed ring-opening limits applications in acidic environments . Strategies like N-alkylation or steric shielding are under investigation to enhance robustness .
Scalability of Synthesis
Current methods rely on multi-step sequences with suboptimal yields. Flow chemistry and catalytic asymmetric synthesis are being explored to improve efficiency .
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